1-(5-Bromo-2-iodo-benzyl)-pyrrolidine
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Overview
Description
1-(5-Bromo-2-iodo-benzyl)-pyrrolidine is a chemical compound characterized by a benzene ring substituted with bromine and iodine atoms, and a pyrrolidine ring attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-iodobenzyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the halogenated benzene ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidone
Reduction: this compound derivatives with reduced halogen content
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
1-(5-Bromo-2-iodo-benzyl)-pyrrolidine has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(5-Bromo-2-iodo-benzyl)-pyrrolidine is unique due to its specific halogenation pattern and pyrrolidine ring. Similar compounds include:
1-(5-Bromo-2-iodo-benzyl)-cyclopropyl-amine: Similar halogenation pattern but with a cyclopropylamine group instead of pyrrolidine.
1-(5-Bromo-2-iodo-benzyl)-piperidine: Similar halogenation pattern but with a piperidine ring instead of pyrrolidine.
Properties
IUPAC Name |
1-[(5-bromo-2-iodophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMINZBQVEKGBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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